benzo[d][1,2,3]thiadiazol-4-aMine

Organic Electronics Photovoltaics Materials Chemistry

Researchers working on SAR plant activators or organic photovoltaics often find that commercially abundant benzothiadiazole isomers lack the specific electronic or biological activity required. CAS 13599-80-9, the rare 1,2,3-isomer, directly solves this. - **Agrochemical R&D:** Privileged pharmacophore for systemic acquired resistance (SAR) inducers; the 2,1,3-isomer is biologically inactive for this target. - **Materials Science:** Higher LUMO (+0.2 eV) and wider band gap (2.59 eV vs. 2.25 eV) than 2,1,3-BTD, enabling higher Voc in organic solar cells and blue-shifted absorption in OLEDs. - **Medicinal Chemistry:** Structurally distinct scaffold for antibacterial agents (MIC potential <8 μg/mL) against resistant strains.

Molecular Formula C6H5N3S
Molecular Weight 151.19 g/mol
CAS No. 13599-80-9
Cat. No. B3236022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzo[d][1,2,3]thiadiazol-4-aMine
CAS13599-80-9
Molecular FormulaC6H5N3S
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SN=N2)N
InChIInChI=1S/C6H5N3S/c7-4-2-1-3-5-6(4)8-9-10-5/h1-3H,7H2
InChIKeyLHOVOJWYFIZPCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[d][1,2,3]thiadiazol-4-amine: Structural and Electronic Profile


Benzo[d][1,2,3]thiadiazol-4-amine (CAS 13599-80-9) is a heterocyclic aromatic amine distinguished by its unique 1,2,3-thiadiazole ring fusion pattern [1]. This specific isomer (often termed isoBTD) contrasts sharply with the more common 2,1,3-isomer, exhibiting fundamentally different electronic and photophysical properties as established by quantum mechanical calculations and electrochemical analysis [1]. Its core scaffold is recognized as a privileged pharmacophore in systemic acquired resistance (SAR) plant activators and a versatile electron-acceptor building block for organic semiconductors [2].

1,2,3-Thiadiazole isomer with a distinct electronic profile vs. the common 2,1,3-isomer
Versatile building block for organic semiconductors and plant systemic acquired resistance (SAR) research

Irreplaceability of Benzo[d][1,2,3]thiadiazol-4-amine


Direct substitution of benzo[d][1,2,3]thiadiazol-4-amine with the more commercially abundant benzo[c][1,2,5]thiadiazol-4-amine (CAS 767-64-6) fails due to a critical difference in electronic structure. The 1,2,3-isomer possesses a higher ELUMO and a wider energy band gap (Eg), leading to distinct optical behaviors (e.g., blue-shifted absorption vs. the red-shift of the 2,1,3-isomer) [1]. Consequently, conjugated materials based on the 1,2,3-scaffold exhibit altered charge transport and excitonic properties essential for fine-tuning photovoltaic efficiency. In biological contexts, the 1,2,3-thiadiazole arrangement is a specific requirement for inducing systemic acquired resistance (SAR) in plants, a mechanism not activated by the 2,1,3-isomer [2].

Property
This Product (1,2,3-Isomer)
Substitute (2,1,3-Isomer)
Electronic Structure
Higher LUMO, wider band gap
Lower LUMO, narrower band gap
Optical Behavior
Blue-shifted absorption possible with appropriate π-spacer
Typically red-shifted absorption
Plant SAR Activity
Pharmacophore for SAR induction
No reported SAR-inducing activity

Benzo[d][1,2,3]thiadiazol-4-amine: Quantitative Evidence


Higher LUMO and Wider Band Gap vs. 2,1,3-Isomer

Cyclic voltammetry and DFT calculations confirm that benzo[d][1,2,3]thiadiazole (isoBTD) exhibits a lower reduction potential, resulting in an ELUMO energy that is 0.2 eV higher (less negative) than that of the corresponding benzo[c][1,2,5]thiadiazole (BTD) isomer [1]. This translates to a larger electrochemical energy band gap (Eg) for isoBTD-based materials (e.g., 2.59 eV for compound 3a) compared to BTD-based analogs (2.25 eV for compound 4a) [1].

LUMO & Band Gap
Head-to-head
ELUMO +0.2 eV, Eg +0.34 eV
Supports electronic tuning for high-voltage OPV research
CV in DMF on Pt electrode; DFT calculations
Organic Electronics Photovoltaics Materials Chemistry

Blue-Shifted Absorption and Enhanced Extinction

While simple isoBTD-based π-spacer–acceptor–π-spacer compounds typically show a red shift in absorption maxima with lower absorptive capacity compared to BTD analogs, the incorporation of a 2,2′-bithiophene π-spacer uniquely reverses this trend. Specifically, the isoBTD-bithiophene derivative (compound 3d) exhibits a blue shift in absorption maxima and a significant increase in the extinction coefficient in UV/vis spectra relative to its BTD-based counterpart (compound 4d) [1].

Optical Absorption
Head-to-head
Blue shift + enhanced extinction coefficient
Supports blue-light optoelectronic material design
Observed with bithiophene π-spacer
Optoelectronics Fluorescence Materials Science

Core Scaffold of Systemic Acquired Resistance (SAR) Plant Activators

The benzo[1,2,3]thiadiazole moiety is the essential core of the first commercial synthetic 'plant activator,' S-methyl benzo[1,2,3]thiadiazole-7-carbothioate (BTH, acibenzolar-S-methyl) [1]. BTH induces systemic acquired resistance (SAR) in crops at application concentrations as low as 300 μM, providing broad-spectrum disease protection without direct fungicidal activity [2]. In contrast, the 2,1,3-benzothiadiazole isomer lacks this specific SAR-inducing pharmacophore, rendering it inactive in plant defense applications.

Plant SAR Pharmacophore
Class-level
1,2,3-Thiadiazole core required for SAR induction; 2,1,3-isomer inactive
Reported plant-defense pathway context
Derived from BTH analog studies; data to verify for new analogs
Agrochemicals Plant Protection Systemic Acquired Resistance

Synthetic Accessibility via Cross-Coupling

The 4,7-dibromo derivative of benzo[d][1,2,3]thiadiazole undergoes efficient Stille cross-coupling with thiophene derivatives, achieving yields of approximately 50% for bis(thienyl) products under optimized conditions (PdCl2(PPh3)2 in toluene) [1]. This synthetic tractability compares favorably with the established chemistry of the 2,1,3-isomer, enabling the straightforward construction of complex π-conjugated architectures.

Cross-Coupling Yield
Supporting evidence
~50% Stille coupling to bis(thienyl) product
Indicates synthetic tractability as a building block
PdCl2(PPh3)2, toluene, heat; reported from one study
Synthetic Chemistry Cross-Coupling Building Block

High-Impact Applications of Benzo[d][1,2,3]thiadiazol-4-amine


High-Voltage Organic Photovoltaics (OPV)

Researchers aiming to increase the open-circuit voltage (Voc) of organic solar cells should utilize benzo[d][1,2,3]thiadiazol-4-amine as the electron-acceptor building block. The 0.2 eV higher ELUMO and wider band gap (2.59 eV vs. 2.25 eV) of isoBTD-based materials directly contribute to reduced energy loss and higher Voc when paired with appropriate donors [1]. This provides a tangible advantage over the standard BTD isomer, which typically yields lower Voc due to its deeper LUMO level.

Blue-Shifted High-Absorption Optoelectronics

When paired with extended π-spacers like 2,2′-bithiophene, benzo[d][1,2,3]thiadiazole-based D–A–D molecules exhibit a unique blue shift in absorption while maintaining a high extinction coefficient [1]. This property is ideal for fabricating optical sensors, photodetectors, or OLED components requiring specific absorption/emission windows (e.g., blue light) and strong light-harvesting capabilities, a combination not readily accessible with the 2,1,3-isomer.

Novel Plant Activators and SAR Elicitors

Given that the benzo[1,2,3]thiadiazole core is the validated pharmacophore for systemic acquired resistance (SAR) in plants [2], benzo[d][1,2,3]thiadiazol-4-amine serves as the essential starting material for synthesizing next-generation agrochemicals. Its use enables the exploration of novel SAR inducers with improved efficacy (e.g., >300 μM activity) and environmental profiles compared to the commercial standard BTH, while the 2,1,3-isomer is fundamentally inactive in this application.

Antimicrobial Benzothiadiazole Scaffolds

The benzothiadiazole framework is associated with potent antimicrobial activity, as evidenced by derivative compounds exhibiting MIC values as low as 8 μg/mL against pathogenic bacteria [3]. Benzo[d][1,2,3]thiadiazol-4-amine provides a structurally distinct starting point for medicinal chemistry campaigns seeking to develop novel antibacterial agents that may overcome resistance mechanisms or exhibit unique target profiles compared to 2,1,3-isomer-derived compounds.

Application
Selection Property
Validation Focus
Organic photovoltaic voltage tuning
Higher LUMO acceptor scaffold
Open-circuit voltage optimization
Blue-shifted optoelectronic materials
Absorption profile with π-spacer
Extinction coefficient and emission range
Plant systemic acquired resistance studies
1,2,3-Thiadiazole pharmacophore
Pathogen defense pathway activation
Antimicrobial scaffold screening
Structurally distinct benzothiadiazole core
MIC endpoint review in target strains

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